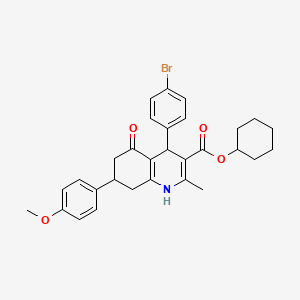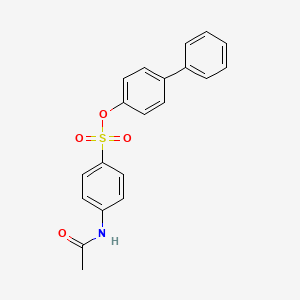
methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl)acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
科学的研究の応用
Methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl)acetate has been widely studied for its potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. This makes it a promising candidate for the development of new cancer therapies.
作用機序
The mechanism of action of methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl)acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
Methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl)acetate has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are involved in the production of DNA and RNA, leading to the inhibition of cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl)acetate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which could limit its potential applications in clinical settings. Additionally, the mechanism of action of this compound is not fully understood, which could limit its potential for use in drug development.
将来の方向性
There are several future directions for research on methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl)acetate. One direction is to further explore its potential applications in cancer research. This could involve investigating its mechanism of action and identifying potential targets for drug development. Another direction is to explore its potential applications in the treatment of inflammatory diseases. This could involve further investigating its anti-inflammatory and antioxidant properties and identifying potential targets for drug development. Additionally, future research could focus on addressing the potential toxicity of this compound and identifying ways to minimize its cytotoxic effects on normal cells.
合成法
Methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl)acetate can be synthesized using various methods. One common method involves the reaction of 2-amino-4-phenylquinazoline with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography.
特性
IUPAC Name |
methyl 2-(6-chloro-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-15(21)10-20-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(20)22/h2-9,16H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMJFPRLKCGTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B5173195.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5173201.png)
![N-(3-fluorophenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinamine](/img/structure/B5173206.png)
![2-(1-pyrrolidinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5173207.png)
![2-[(2,5-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5173212.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B5173220.png)



![4-[(2-phenoxypropanoyl)amino]-N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B5173266.png)
![4,5-dimethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5173268.png)
![2,4-dichloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5173279.png)
![N,N-dibutyl-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5173281.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5173285.png)